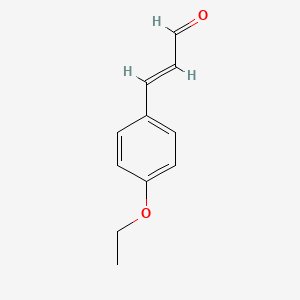![molecular formula C17H12N6 B12583313 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine CAS No. 605647-39-0](/img/structure/B12583313.png)
2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine is a heterocyclic compound that features both pyridine and tetrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine typically involves the coupling of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions . This method ensures the formation of the desired product with high specificity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or phenyl rings.
Aplicaciones Científicas De Investigación
2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential antimicrobial properties are being explored for developing new antibiotics.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(3-pyridyl-3-phenyl)benzene: This compound is used in similar applications, such as organic electronics, due to its electron-transport properties.
2-(pyridin-3-yl)-1H-benzo[d]imidazoles: Known for their antimicrobial properties, these compounds share structural similarities with 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine.
Uniqueness
This compound is unique due to the presence of both pyridine and tetrazole rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and OPVs.
Propiedades
Número CAS |
605647-39-0 |
|---|---|
Fórmula molecular |
C17H12N6 |
Peso molecular |
300.32 g/mol |
Nombre IUPAC |
2-[2-(3-pyridin-3-ylphenyl)tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C17H12N6/c1-2-10-19-16(8-1)17-20-22-23(21-17)15-7-3-5-13(11-15)14-6-4-9-18-12-14/h1-12H |
Clave InChI |
WXYKFMCIKBZGRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NN(N=N2)C3=CC=CC(=C3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro-](/img/structure/B12583232.png)
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol](/img/structure/B12583233.png)
![Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)-](/img/structure/B12583238.png)

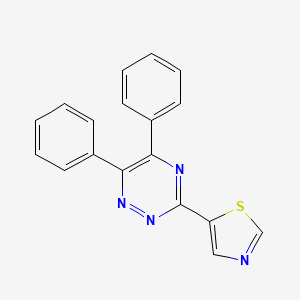
![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)
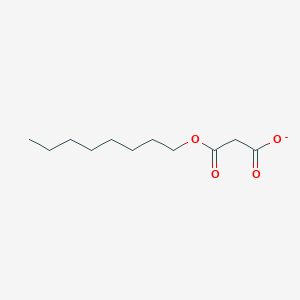

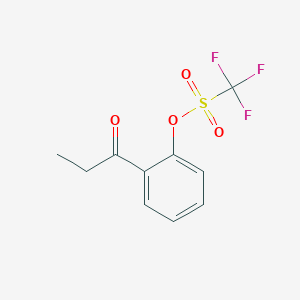
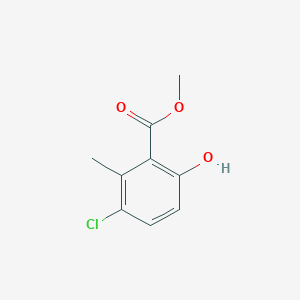
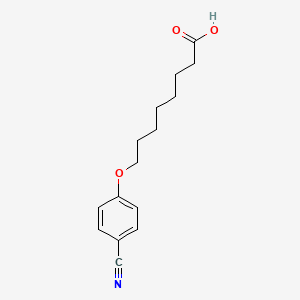
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583293.png)

